molecular formula C4H7N3O B2400727 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine CAS No. 856311-41-6

2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine

Cat. No. B2400727
CAS RN: 856311-41-6
M. Wt: 113.12
InChI Key: HUSLEZCKWCUICB-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are a class of organic compounds that consist of a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known to have various biological activities and are used in the development of a wide range of pharmaceuticals .


Synthesis Analysis

1,2,4-Oxadiazoles can be synthesized through several methods. One common method involves the reaction of amidoximes with carboxylic acids and their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms. It can exist in four regioisomeric structures: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo various chemical reactions due to their low aromaticity and the presence of a weak O–N bond. This property is actively employed in organic synthesis .

Scientific Research Applications

Synthesis and Characterization

  • Likhite et al. (2016) describe a safe and scalable synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide, highlighting the importance of process safety in synthetic strategy and the role of protecting groups in enhancing thermal stability of intermediates (Likhite et al., 2016).

Applications in Materials Science and Medicinal Chemistry

  • Pace et al. (2015) discuss how 1,2,4-oxadiazoles, including compounds like 2-(1,2,4-oxadiazol-3-yl)ethan-1-amine, are applied in materials science for modifying polymers and macromolecules, and in medicinal chemistry as bioisosters of esters and amides (Pace et al., 2015).

Energetic Materials Design

  • Pagoria et al. (2017) report the synthesis and characterization of multicyclic oxadiazoles, including 1,2,4-oxadiazoles, as components in energetic materials, focusing on their good thermal stability and high density (Pagoria et al., 2017).

Synthesis of Derivatives

  • Ramazani and Rezaei (2010) developed a method for synthesizing 1,3,4-oxadiazole derivatives, which could be relevant for the synthesis of related compounds (Ramazani & Rezaei, 2010).

Construction of Energetic Backbones

  • Cao et al. (2021) explored incorporating 1,2,4-oxadiazole into 1,2,4-triazole to create new energetic materials, highlighting the potential of 1,2,4-oxadiazoles in constructing complex energetic compounds (Cao et al., 2021).

Peptidomimetic Applications

  • Jakopin et al. (2007) synthesized new 1,2,4-oxadiazole-based compounds as potential peptidomimetic building blocks, which could be relevant in the context of 2-(1,2,4-oxadiazol-3-yl)ethan-1-amine (Jakopin et al., 2007).

Anticancer Research

  • Yakantham et al. (2019) investigated 1,2,4-oxadiazole derivatives for their potential anticancer properties, indicative of the broader medical relevance of this class of compounds (Yakantham et al., 2019).

Novel Synthetic Procedures

  • Guo et al. (2015) developed a copper-catalyzed cascade annulation process for synthesizing 1,2,4-oxadiazoles, demonstrating innovative synthetic approaches relevant to compounds like 2-(1,2,4-oxadiazol-3-yl)ethan-1-amine (Guo et al., 2015).

Structural Analysis

  • Zelenin et al. (1997) detailed the synthesis and structural analysis of an energetic compound involving 1,2,5-oxadiazol-3-amine, a related compound, providing insights into the structural aspects of oxadiazole derivatives (Zelenin et al., 1997).

Biological Activities and Applications

  • Aggarwal et al. (2020) reviewed the synthesis and a wide range of medicinal applications of 1,2,4-oxadiazole derivatives, underlining their significant role in pharmaceutical research (Aggarwal et al., 2020).

Future Directions

The 1,2,4-oxadiazole scaffold is a versatile structure in drug discovery due to its wide range of potential biological activities. Future research could focus on synthesizing new 1,2,4-oxadiazole derivatives and investigating their biological activities .

properties

IUPAC Name

2-(1,2,4-oxadiazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c5-2-1-4-6-3-8-7-4/h3H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSLEZCKWCUICB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NO1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine

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